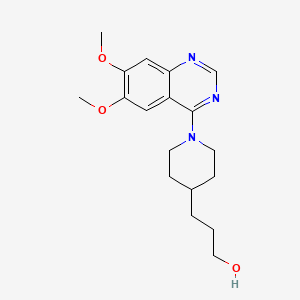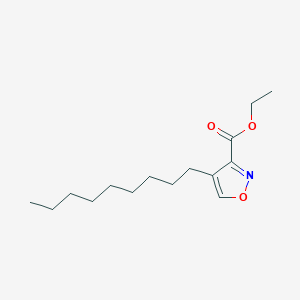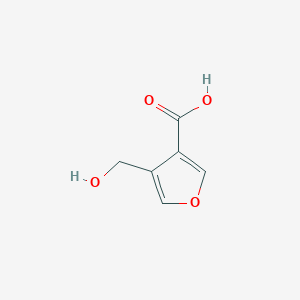
5-Butyl-1-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-1-phenylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C13H16N2O2. It is part of the imidazolidine-2,4-dione family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization techniques, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-1-phenylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
5-Butyl-1-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Butyl-1-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation leads to changes in gene expression, resulting in various biological effects, including improved insulin sensitivity and anti-inflammatory actions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-tert-Butyl-5-phenylimidazolidine-2,4-dione
- 5-(4-tert-Butylphenyl)-5-methylimidazolidine-2,4-dione
- 7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione
Uniqueness
5-Butyl-1-phenylimidazolidine-2,4-dione is unique due to its specific butyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
30747-77-4 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
5-butyl-1-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-9-11-12(16)14-13(17)15(11)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,16,17) |
Clé InChI |
HVTWCXCGQUCWER-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(=O)NC(=O)N1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12908145.png)


methanone](/img/structure/B12908153.png)









